1-(4-(4-t-Butylphenylsulfonyl)piperazine-1-yl)prop-2-en-1-one
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Overview
Description
1-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a 4-tert-butylbenzenesulfonyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of 4-tert-butylbenzenesulfonyl chloride: This is achieved by reacting 4-tert-butylbenzenesulfonyl chloride with piperazine under controlled conditions.
Alkylation of piperazine: The piperazine derivative is then alkylated with prop-2-en-1-one to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the prop-2-en-1-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the sulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N-alkyl and N-sulfonyl derivatives of piperazine: These compounds share structural similarities and are used in similar applications.
Uniqueness
1-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]prop-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O3S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C17H24N2O3S/c1-5-16(20)18-10-12-19(13-11-18)23(21,22)15-8-6-14(7-9-15)17(2,3)4/h5-9H,1,10-13H2,2-4H3 |
InChI Key |
TXZXBMZIZQFKMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C=C |
Origin of Product |
United States |
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